Disodium sulfosuccinate
Description
Historical Trajectory and Evolution of Academic Research on Sulfosuccinate (B1259242) Surfactants
The academic and industrial journey of sulfosuccinate surfactants is rooted in the broader development of synthetic surfactants in the mid-20th century. atamankimya.com This era saw a surge in demand for materials with specific surface-active properties that could overcome the limitations of traditional soaps. atamankimya.com Foundational work on esters based on maleic anhydride (B1165640) laid the groundwork for this new class of surfactants.
A pivotal moment in their history was the patenting of sodium bis(2-ethylhexyl) sulfosuccinate (a diester variant also known as Aerosol-OT or DOSS) in 1937. wikipedia.org This compound was a forerunner in industrial applications, distinguished by its remarkable ability to form microemulsions without the need for co-surfactants. wikipedia.orgwikipedia.org Following this, academic and industrial research expanded, leading to the synthesis and characterization of a wide array of sulfosuccinate structures.
By the 1950s, research focus began to shift towards monoester derivatives of sulfosuccinates. This evolution was partly driven by the search for milder surfactants for use in various applications. The synthesis processes, which typically involve the esterification of maleic anhydride with an alcohol followed by sulfonation, were refined over the years to improve yield and purity. wikipedia.org As environmental awareness grew in the 21st century, research also began to focus on aspects like biodegradability, favoring structures with linear alkyl chains over branched ones. The proliferation of new formulations in the 1970s saw an increased use of various surfactant types, including sulfosuccinates, for numerous industrial purposes. firp-ula.org
Academic Significance and Research Scope of Disodium (B8443419) Sulfosuccinate
The academic significance of disodium sulfosuccinates stems from their versatile properties as anionic surfactants, which include excellent wetting, emulsifying, dispersing, and foaming capabilities. researchgate.netresearchgate.net These characteristics make them valuable tools in a wide range of scientific investigations and applications.
One major area of research is in emulsion polymerization , where sulfosuccinates like dioctyl sodium sulfosuccinate act as effective emulsifiers in the production of synthetic latex, resins, and various polymers. atamankimya.comresearchgate.net Their ability to influence particle size and stability during polymerization is a key area of study. researchgate.netresearchgate.net
In the field of colloid and interface science , disodium sulfosuccinates, particularly dioctyl sodium sulfosuccinate (DOSS), are model surfactants for studying the self-assembly of molecules. rsc.org They are known for forming various aggregate structures, such as micelles and lamellar phases, in different solvents. rsc.orgwgtn.ac.nz DOSS is particularly noted for its ability to form well-characterized reverse micelles in apolar solvents, making it a subject of extensive computational and experimental studies to understand intermolecular interactions and aggregate morphology. rsc.org
Another significant research application is in hydrophobic ion pairing (HIP) . researchgate.net This strategy is explored for enhancing the lipophilic character of therapeutic molecules like peptides and proteins to improve their incorporation into lipid-based drug delivery systems. researchgate.netresearchgate.net Docusate (B154912), a dialkyl sulfosuccinate, has been a benchmark compound in these studies, with ongoing research focused on synthesizing analogues with different alkyl tails to optimize the hydrophobicity of the resulting complexes. researchgate.netresearchgate.net
Further academic research includes their use as pseudostationary phases in analytical techniques like micellar electrokinetic chromatography (MEKC) , as corrosion inhibitors, and in developing advanced materials such as proton-conducting membranes for fuel cells. semanticscholar.orgnih.gov
| Research Area | Specific Application/Study Focus | Key Sulfosuccinate Example(s) | Reference |
|---|---|---|---|
| Colloid & Interface Science | Study of micelle and microemulsion formation; self-assembly behavior. | Dioctyl Sodium Sulfosuccinate (DOSS/AOT) | atamankimya.comrsc.org |
| Polymer Chemistry | Emulsifier in emulsion polymerization for synthetic latex and resins. | Dioctyl Sodium Sulfosuccinate, Sodium Di-isodecyl Sulfosuccinate | atamankimya.comresearchgate.netresearchgate.net |
| Pharmaceutical Sciences | Counterion in hydrophobic ion pairing for drug delivery systems. | Docusate, Dioleyl Sulfosuccinate, Bis(isotridecyl) Sulfosuccinate | researchgate.netresearchgate.net |
| Analytical Chemistry | Pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). | Sodium di(2-ethylhexyl) Sulfosuccinate (DOSS) | nih.gov |
| Materials Science | Corrosion inhibition studies; development of proton-conducting membranes. | Disodium salt of sulfosuccinate monoester, Sulfosuccinic acid | semanticscholar.org |
Classification and Structural Framework of Sulfosuccinate-Based Anionic Surfactants
Sulfosuccinates are classified as anionic surfactants because their hydrophilic headgroup carries a negative charge. atamankimya.com They are chemically derivatives of sulfosuccinic acid, which is succinic acid with an added sulfonic acid group. patsnap.com The general structure consists of a polar headgroup and one or two nonpolar, hydrophobic tails. patsnap.com
The primary classification of sulfosuccinate esters is based on the degree of esterification:
Monoesters : In these compounds, one of the carboxylic acid groups of sulfosuccinic acid is esterified with an alcohol. wikipedia.org The other carboxylic acid group remains, giving the molecule two anionic sites (sulfonate and carboxylate) in its disodium salt form. Monoesters are generally produced by reacting maleic anhydride with an alcohol (such as a fatty alcohol or an ethoxylated fatty alcohol) and then sulfonating the resulting ester with sodium sulfite (B76179). researchgate.net
Diesters : In diesters, both carboxylic acid groups are esterified with alcohols. wikipedia.org These are synthesized by treating maleic anhydride with two equivalents of an alcohol, followed by the addition of sodium sulfite to the double bond. wikipedia.org
The properties of sulfosuccinate surfactants are heavily influenced by their structural framework, particularly the nature of the alkyl (hydrophobic) tails. Key structural features include:
The Hydrophilic Headgroup : This consists of a sulfonate group (-SO₃⁻) and, in the case of monoesters, a carboxylate group (-COO⁻), which makes them water-soluble.
The general chemical synthesis involves a two-step process: first, the esterification of maleic anhydride with an alcohol, and second, the sulfonation of the intermediate maleic ester with a sulfonating agent like sodium sulfite. wikipedia.orgresearchgate.net
| Classification | General Structure Description | Key Structural Features | Common Examples | Reference |
|---|---|---|---|---|
| Monoester | One carboxyl group of sulfosuccinic acid is esterified. | One hydrophobic tail; two anionic groups (sulfonate and carboxylate). | Disodium Laureth Sulfosuccinate, Disodium Oleyl Sulfosuccinate | wikipedia.orgscientificspectator.comcir-safety.org |
| Diester | Both carboxyl groups of sulfosuccinic acid are esterified. | Two hydrophobic tails; one anionic group (sulfonate). | Dioctyl Sodium Sulfosuccinate (DOSS), Diamyl Sodium Sulfosuccinate | wikipedia.orgscientificspectator.comcir-safety.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;hydron;2-sulfonatobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGZBMRVDHKMKB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-03-0 | |
| Record name | Disodium sulfosuccinate | |
| Source | ChemIDplus | |
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| Record name | Butanedioic acid, 2-sulfo-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DISODIUM SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0X2FJM3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Mechanisms of Disodium Sulfosuccinate
Established Synthetic Pathways for Disodium (B8443419) Sulfosuccinate (B1259242) and Related Mono/Diesters
The conventional and most widely practiced synthesis of sulfosuccinates involves two sequential chemical reactions: the esterification of maleic anhydride (B1165640) with a suitable alcohol, followed by the sulfonation of the resulting maleate (B1232345) ester. specialchem.com This pathway allows for the production of a wide variety of sulfosuccinate monoesters and diesters, depending on the stoichiometry and reaction conditions employed.
Esterification Reactions of Maleic Anhydride with Fatty Alcohols
The initial step in sulfosuccinate synthesis is the esterification of maleic anhydride with a fatty alcohol to produce a maleate ester. zbaqchem.com This reaction can be tailored to produce either a monoester or a diester. For monoesters, a 1:1 molar ratio of the alcohol to maleic anhydride is used. researchgate.net The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the maleic anhydride ring. koyonchem.com This attack leads to the opening of the cyclic anhydride, forming a maleic acid monoester, which contains both an ester group and a carboxylic acid group. koyonchem.com
The formation of diesters occurs when two moles of alcohol react with one mole of maleic anhydride. researchgate.net This process can be viewed as a series-parallel type reaction, where the first, rapid step is the formation of the monoester. ppor.az A second, slower, and often reversible step involves the esterification of the remaining carboxylic acid group on the monoester with another alcohol molecule to yield the diester.
Several factors influence the esterification process, including temperature, catalyst, and the type of alcohol used. zbaqchem.com Higher reaction temperatures generally accelerate the reaction rate but can also promote the formation of byproducts like fumaric acid, the more stable trans-isomer of maleic acid. zbaqchem.com The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the rate of the second esterification step for diester production. zbaqchem.comgoogle.com
The choice of fatty alcohol is critical as its chemical structure (e.g., chain length, branching, ethoxylation) dictates the properties of the final sulfosuccinate surfactant. ripublication.com A wide range of alcohols, often derived from natural fats and oils, are used in industrial applications. venus-goa.com
Below is an interactive table of fatty alcohols commonly used in this process.
| Fatty Alcohol | Chemical Formula | Typical Source | Resulting Maleate Ester (Monoester) |
| Lauryl Alcohol | C12H26O | Coconut Oil, Palm Kernel Oil | Lauryl Maleate |
| Oleyl Alcohol | C18H36O | Olive Oil, Animal Fats | Oleyl Maleate |
| 2-Ethylhexanol | C8H18O | Petroleum | 2-Ethylhexyl Maleate |
| Decyl Alcohol | C10H22O | Coconut Oil | Decyl Maleate |
| Dodecyl Alcohol | C12H26O | Palm Oil | Dodecyl Maleate |
Sulfonation Mechanisms with Sodium Bisulfite
The second stage of the synthesis is the sulfonation of the intermediate maleate ester. specialchem.com This is achieved by reacting the double bond of the maleate with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). researchgate.net This key reaction converts the maleate ester into the corresponding sulfosuccinate salt.
The underlying mechanism for this transformation is a nucleophilic conjugate addition, specifically known as a Michael Addition or Michael 1,4-addition. wikipedia.orgmasterorganicchemistry.com In this reaction, the bisulfite ion (HSO₃⁻) acts as the nucleophile (the Michael donor). wikipedia.orgbyjus.com The carbon-carbon double bond in the maleate ester is electron-deficient due to the proximity of the two electron-withdrawing ester groups, making it an excellent electrophile (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com
The reaction proceeds as follows:
The nucleophilic bisulfite ion attacks one of the carbons of the C=C double bond (specifically the β-carbon relative to a carbonyl group). wikipedia.orglibretexts.org
This addition breaks the π-bond of the alkene, and the electron pair moves to form a carbanion on the adjacent carbon, which is stabilized by resonance with the neighboring carbonyl group, forming an enolate intermediate. wikipedia.orgmasterorganicchemistry.com
Finally, the enolate is protonated, typically by water in the reaction medium, to yield the final sulfosuccinate product. wikipedia.orgbyjus.com
This sulfonation step is highly efficient and is the defining reaction that introduces the sulfonate group, which imparts the characteristic high water solubility and surface-active properties to the molecule.
Development of Novel and Sustainable Synthetic Routes for Disodium Sulfosuccinate
In response to growing environmental awareness and a drive for more efficient industrial processes, research has focused on developing more sustainable and innovative methods for synthesizing sulfosuccinates. Key areas of development include the use of renewable feedstocks and the application of advanced catalysis and process intensification techniques. ripublication.com
Utilization of Renewable Oleochemical Feedstocks in Sulfosuccinate Synthesis
A significant shift towards sustainability in surfactant production involves replacing petrochemical-based raw materials with renewable oleochemical feedstocks. ripublication.com Oleochemicals are derived from natural, renewable sources such as vegetable oils and animal fats. ripublication.com For sulfosuccinate synthesis, the primary oleochemical feedstocks are fatty alcohols. venus-goa.com
These fatty alcohols are typically produced by the hydrolysis of triglycerides (fats and oils) to yield fatty acids, followed by the reduction of these acids to alcohols. researchgate.net The use of alcohols derived from sources like palm oil, coconut oil, rapeseed oil, and castor oil is now widespread. ripublication.comvenus-goa.com This approach not only reduces the reliance on fossil fuels but also often results in surfactants that are readily biodegradable, contributing to a better environmental profile. ripublication.com For example, the synthesis of disodium oleyl sulfosuccinate utilizes oleyl alcohol, an unsaturated fatty alcohol obtained from natural sources, to produce a high-yield, effective surfactant. ripublication.com The global production of surfactants is already based on approximately 60% oleochemical feedstocks, underscoring the industrial viability of this sustainable approach. ripublication.com
The table below lists examples of renewable oleochemical feedstocks.
| Oleochemical Feedstock | Natural Source(s) |
| Lauryl Alcohol | Coconut Oil, Palm Kernel Oil |
| Stearyl Alcohol | Palm Oil, Cocoa Butter |
| Oleyl Alcohol | Olive Oil, Beef Tallow |
| Ricinoleyl Alcohol | Castor Oil |
| Mixed Fatty Alcohols | Al-Ceder Oil, Peach Kernel Oil |
Catalytic Approaches and Process Intensification in Sulfosuccinate Production
Improving the efficiency and environmental footprint of sulfosuccinate synthesis heavily relies on catalysis and process intensification. researcher.life Traditionally, the esterification step is catalyzed by homogeneous mineral acids like sulfuric acid. researcher.life While effective, these catalysts can be corrosive and require neutralization and removal steps that generate waste.
Modern approaches focus on heterogeneous solid acid catalysts, which offer significant advantages in terms of separation, reusability, and reduced waste. Examples include:
Ion-Exchange Resins: Catalysts like Dowex and Amberlyst-15 have proven effective for the esterification of maleic anhydride. researcher.life Amberlyst-15, a Brønsted solid acid, can be used for both the esterification and sulfonation steps and can be recycled for multiple consecutive cycles without a significant loss of activity. researcher.life
Zeolites: These microporous aluminosilicate (B74896) minerals, such as HY zeolite, are used as catalysts in the formation of maleate esters. ppor.az
Heteropolyacids: Phosphotungstic acid has been identified as a highly active catalyst for the esterification of maleic anhydride with various alcohols. researcher.life
Process intensification (PI) aims to create dramatically smaller, cleaner, and more energy-efficient technologies. aiche.org It involves developing novel equipment and techniques that lead to substantial improvements over traditional manufacturing. aiche.org In the context of sulfosuccinate production, PI can be achieved by:
Combining Unit Operations: Integrating reaction and separation into a single piece of equipment, such as in reactive distillation or using a thin-film evaporator as a reactive separator, can increase efficiency and reduce the process footprint. pitt.edumdpi.com
Modular Continuous Processing: Transitioning from large, inefficient batch reactors to smaller, modular continuous units can improve safety, reduce waste, and lower costs. pitt.educetjournal.it This "shift to continuous" allows for better control over reaction conditions, especially for highly exothermic reactions. cetjournal.it
Alternative Energy Sources: Using alternative energy sources like microwaves or ultrasound can enhance reaction rates and improve energy efficiency. aiche.org
These catalytic and process intensification strategies contribute to making sulfosuccinate production more economical and sustainable. energy.gov
| Catalytic Approach | Catalyst Example | Stage of Synthesis | Key Advantages |
| Homogeneous Acid Catalysis | Sulfuric Acid, p-Toluenesulfonic Acid | Esterification | High activity, well-established |
| Heterogeneous Catalysis | Amberlyst-15, Dowex 50WX8 | Esterification, Sulfonation | Reusable, easy to separate, reduced waste |
| Heteropolyacid Catalysis | Phosphotungstic Acid | Esterification | High catalytic activity |
| Zeolite Catalysis | HY Zeolite | Esterification | Shape selectivity, thermal stability |
Mechanistic Investigations of Key Reaction Steps in this compound Synthesis
A detailed understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound, controlling product distribution (mono- vs. diester), and minimizing byproducts. The two core transformations, esterification and sulfonation, proceed through distinct and well-characterized mechanistic pathways.
The esterification of maleic anhydride with a fatty alcohol is a classic example of nucleophilic acyl substitution. koyonchem.com The alcohol's oxygen atom, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride ring. koyonchem.com This initial, rapid step results in a tetrahedral intermediate that quickly collapses, leading to the opening of the five-membered ring to form a maleic acid monoester. koyonchem.com This product possesses both an ester functional group and a carboxylic acid functional group.
If a diester is the desired product, the reaction continues in a second, slower stage. This step, typically requiring an acid catalyst and often the removal of water to drive the equilibrium, involves the Fischer esterification of the monoester's carboxylic acid group with a second molecule of alcohol. The kinetics of this second stage can be influenced by the catalyst concentration and the structure of the alcohol. ppor.az For example, studies with hexane-1-ol have shown that the reaction order can vary depending on whether a catalyst is used and the nature of that catalyst. ppor.az
The subsequent sulfonation of the maleate ester's double bond is a quintessential example of a Michael or 1,4-conjugate addition reaction. wikipedia.orglibretexts.org This mechanism is fundamentally different from the electrophilic addition reactions typical of many alkenes. The presence of the two electron-withdrawing ester groups polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com
The mechanism unfolds in discrete steps:
Nucleophilic Attack: The sulfite or bisulfite ion, a soft nucleophile, adds to the β-carbon of the α,β-unsaturated ester system. researchgate.netwikipedia.org
Enolate Formation: This addition results in the formation of a resonance-stabilized carbanion, specifically an enolate, where the negative charge is delocalized over the α-carbon and the oxygen atom of the adjacent carbonyl group. wikipedia.orgmasterorganicchemistry.com
Protonation: The enolate intermediate is then protonated by a proton source in the medium (e.g., water), which quenches the enolate to form the final, stable sulfosuccinate product. wikipedia.orgmasterorganicchemistry.com
The reaction is thermodynamically favorable, driven by the formation of a stronger carbon-sulfur single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org This robust and high-yielding reaction is central to the synthesis of this important class of surfactants.
Interfacial and Colloidal Science of Disodium Sulfosuccinate Systems
Fundamental Interfacial Principles Governing Disodium (B8443419) Sulfosuccinate (B1259242) Behavior
The surface activity of disodium sulfosuccinate stems from its amphiphilic nature, possessing both a hydrophobic (nonpolar) tail and a hydrophilic (polar) head group. dataphysics-instruments.com The hydrophobic portion is typically an alkyl chain, while the hydrophilic part consists of the sulfonate and ester groups. fartaklotus.com This dual character drives the surfactant molecules to accumulate at interfaces, such as the boundary between air and water or oil and water. dataphysics-instruments.comnih.gov
At these interfaces, the this compound molecules orient themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. The nonpolar tails align away from the water, while the polar head groups remain in contact with it. dataphysics-instruments.com This spontaneous arrangement disrupts the cohesive energy at the surface of the liquid, leading to a significant reduction in surface tension. atamankimya.comatamanchemicals.com By lowering this tension, disodium sulfosuccinates facilitate the mixing of immiscible phases, a fundamental principle behind their role as emulsifiers and wetting agents. atamankimya.comvenus-goa.comdravyom.com
Adsorption Dynamics and Thermodynamics of this compound at Interfaces
The process by which this compound molecules move from the bulk solution to an interface is governed by complex dynamics and thermodynamics. The efficiency and mechanism of adsorption are crucial for the surfactant's performance.
At the liquid-air interface, this compound molecules rapidly adsorb, forming a monolayer that lowers the surface tension of the aqueous solution. researchgate.net The adsorption process can be understood through dynamic surface tension measurements, which track the change in surface tension over time. Studies have shown that the adsorption mechanism for some sulfosuccinates is diffusion-controlled at short times, meaning the rate of adsorption is primarily limited by the rate at which surfactant molecules diffuse from the bulk solution to the subsurface layer. researchgate.net Toward the end of the adsorption process, evidence suggests a shift towards an activated-diffusion mechanism, indicating the presence of an energy barrier that molecules must overcome to arrange themselves at the interface. researchgate.net
The equilibrium surface tension (γeq) values for various this compound derivatives, such as disodium laureth (3) sulfosuccinate, are typically in the range of 25–32 mN/m. researchgate.net For instance, disodium lauryl sulfosuccinate has been shown to reduce the surface tension of water to 26 mN/m. researchgate.net The adsorption isotherm, which relates the concentration of the surfactant at the interface to its concentration in the bulk solution, can be analyzed using the Gibbs equation to understand the packing and orientation of the molecules. acs.org
When introduced into a system of two immiscible liquids, such as oil and water, disodium sulfosuccinates adsorb at the liquid-liquid interface, reducing the interfacial tension (IFT). researchgate.netrsc.org This reduction in IFT is critical for the formation and stabilization of emulsions. dntb.gov.ua The surfactant molecules form a film at the interface, acting as a bridge between the oil and water phases, which lowers the energy required to create new interfacial area and allows for the dispersion of one liquid into the other. nih.gov
Research comparing different surfactants has demonstrated the effectiveness of disodium sulfosuccinates in lowering oil-water IFT. For example, studies on disodium laureth sulfosuccinate (DLS) and disodium cocoate monoethanolamide sulfosuccinate (DMSS) have measured their impact on oil-water surface tension. researchgate.net The ability of the surfactant to reduce IFT is influenced by its molecular structure, with factors like the length and branching of the alkyl chains playing a significant role. mdpi.com
The adsorption of disodium sulfosuccinates at solid-liquid interfaces is fundamental to their function as wetting and dispersing agents. dynaglycolsindia.compcc.eudravyom.com When a solid is introduced into a sulfosuccinate solution, the surfactant molecules can adsorb onto the solid surface, altering its properties. The nature of this adsorption depends on the characteristics of both the solid surface (e.g., whether it is hydrophilic or hydrophobic) and the surfactant molecule.
On hydrophobic surfaces, the nonpolar tails of the sulfosuccinate molecules are likely to adsorb onto the surface, leaving the hydrophilic head groups facing the aqueous solution. This process can render the surface more hydrophilic. Conversely, on hydrophilic surfaces, a bilayer or more complex aggregate structures may form. This modification of the surface's wetting characteristics is a key principle behind their use in various industrial applications, such as in paints, textiles, and agriculture, where they promote the spreading of liquids on solid surfaces. dynaglycolsindia.compcc.eu
Micellization Phenomena and Self-Assembly of this compound
Above a certain concentration in a solution, surfactant molecules begin to self-assemble into organized aggregates known as micelles. This process, called micellization, is a key characteristic of surfactant behavior. fartaklotus.comresearchgate.netresearchgate.net
The critical micelle concentration (CMC) is the specific concentration at which micelles begin to form. wikipedia.org Below the CMC, surfactant molecules exist primarily as individual monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. wikipedia.org The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. dynaglycolsindia.com
The CMC of disodium sulfosuccinates can be determined using various techniques, including surface tension measurements, conductivity, and fluorescence spectroscopy. nih.govmdpi.comnih.gov A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point, which corresponds to the CMC. researchgate.netresearchgate.net
Several factors can influence the CMC of disodium sulfosuccinates:
Molecular Structure: An increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC, as longer chains favor aggregation. researchgate.netpharmacy180.com The nature of the hydrophilic group also plays a role; for example, the number of ethylene (B1197577) oxide units in ethoxylated sulfosuccinates can affect the CMC. researchgate.netresearchgate.net
Addition of Electrolytes: The presence of salts (electrolytes) in the solution typically lowers the CMC of anionic surfactants like disodium sulfosuccinates. researchgate.netpharmacy180.com The added counterions shield the electrostatic repulsion between the negatively charged head groups, making it easier for micelles to form. aatbio.com
Temperature: Temperature can have a complex effect on micellization. For some sulfosuccinate systems, the CMC has been observed to decrease with increasing temperature. researchgate.netaatbio.com
Organic Additives: The presence of other organic molecules can also affect the CMC. For instance, the addition of alcohols may increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. pharmacy180.com
Table 1: Critical Micelle Concentration (CMC) of Various this compound Derivatives
| This compound Derivative | CMC (mol/L) | Temperature (°C) | Reference |
|---|---|---|---|
| Disodium lauryl glucoside sulfosuccinate (AG-SS) | 2.59 × 10⁻⁴ | 25 | researchgate.net |
| Disodium laureth (3) sulfosuccinate (AEO3-SS) | Lower than AEO6-SS and AEG-SS | Not Specified | researchgate.net |
| Sodium dioctyl sulfosuccinate (SDOSS) | Values decrease with increasing temperature | 25-55 | researchgate.net |
Micellar Structure, Morphology, and Aggregation Behavior
This compound and its derivatives are anionic surfactants that exhibit complex aggregation behavior in aqueous solutions. The structure of these surfactants, typically featuring one or two hydrophobic alkyl chains and a hydrophilic head with two anionic groups (sulfonate and carboxylate), influences their self-assembly into micelles.
Research into the micellar properties of disodium 4-alkyl-3-sulfonatosuccinates, which possess two headgroups, reveals distinct characteristics compared to conventional single-headed surfactants. nih.gov The dynamics of the carbon chains within the micellar core of these two-headed surfactants have been investigated using nuclear magnetic resonance (NMR) relaxation rates. nih.gov These studies indicate that the order parameter profile and the correlation time for fast motion are significantly different, especially in the headgroup region, when compared to a typical surfactant like dodecyltrimethylammonium (B156365) bromide. nih.gov This suggests that the presence of the second headgroup imposes greater restrictions on the movement and packing of the alkyl chains near the micelle's surface. nih.gov
The aggregation behavior of dioctyl sodium sulfosuccinate (often referred to as AOT) has been studied in mixed solvent systems, such as water and ethylene glycol. nih.gov While the critical micelle concentration (cmc) generally increases with the addition of an organic solvent, AOT displays unique behavior. nih.gov Studies have shown that hydrogen bonding can occur between the ethylene glycol solvent and the sulfonate group of the AOT molecule in the premicellar region. nih.gov Density functional theory calculations support this, predicting a stable complex involving AOT, ethylene glycol, and water, which influences the surface tension and aggregation properties. nih.gov
In some cases, a clear critical micelle concentration is not observed. For instance, while disodium lauryl sulfosuccinate effectively reduces the surface tension of water, its surface-tension curve may not show a distinct inflection point, which typically signifies the CMC. researchgate.net Instead, it forms aggregates of approximately 160 nm in diameter. researchgate.net
Formation and Properties of Vesicle Structures by this compound
Certain single-chain this compound derivatives have demonstrated the unusual ability to form vesicle structures in aqueous solutions, a behavior more commonly associated with double-chain surfactants. Disodium lauryl sulfosuccinate (diSLSS), an anionic surfactant with a dodecyl chain and two hydrophilic groups (sulfonic and carboxylic acid), spontaneously forms aggregates of around 160 nm. Transmission electron microscopy has confirmed that these aggregates have a vesicle shape.
The formation of vesicles by a single-chain surfactant is a significant finding in colloid science. Small-angle X-ray scattering (SAXS) analysis of these diSLSS vesicles provided insights into their membrane structure. In a 15 mmol L⁻¹ solution, the interlayer distance, including the water layer for multilamellar vesicles, was determined to be 3 nm. Given that the molecular length of diSLSS is about 2.2 nm, this suggests that the vesicle membrane is not a conventional extended bilayer. Instead, an alternate layer structure is proposed, likely influenced by the strong electrostatic repulsion between the large hydrophilic headgroups. These vesicles can be formed easily with just the single surfactant component at concentrations up to 17 mmol L⁻¹.
Table 1: Properties of Disodium Lauryl Sulfosuccinate Aggregates
| Property | Value | Source |
|---|---|---|
| Aggregate Size (Diameter) | ca. 160 nm | |
| Zeta Potential (0.1–15 mmol L⁻¹) | -80 to -55 mV | |
| Interlayer Distance (Multilamellar Vesicles) | 3 nm |
Emulsion and Microemulsion Formation and Stability Enhanced by this compound
Disodium sulfosuccinates are highly effective as emulsifying agents in a variety of systems, including conventional emulsions, microemulsions, and in the process of emulsion polymerization. atamanchemicals.comvenus-goa.comresearchgate.net Their molecular structure allows them to adsorb efficiently at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable dispersions.
Dioctyl sodium sulfosuccinate (DSS or AOT) is a well-studied, double-tailed anionic surfactant widely used for creating water-in-oil microemulsions. diva-portal.orgnih.gov Due to its significant solubility in hydrocarbons, it is particularly effective at forming these "reverse" microemulsions. diva-portal.org The performance of DSS in forming stable, self-emulsifying water-continuous microemulsions has also been assessed. nih.gov By constructing a pseudoternary phase diagram, researchers have identified systems that are thermodynamically stable and capable of infinite dilution, which is crucial for applications like drug delivery. nih.gov These systems exhibit ultralow interfacial tension values, a key characteristic of microemulsions. nih.gov
Blending different types of sulfosuccinates can further enhance performance. For example, mixing the highly lipophilic AOT with the more hydrophilic sodium dihexyl sulfosuccinate (SDHS) allows for the formation of balanced, bicontinuous microemulsions (Winsor III phase) at room temperature by adjusting salinity. diva-portal.org This approach provides a method to fine-tune the properties of the microemulsion system. diva-portal.org
Mechanistic Understanding of Emulsion Stabilization
The primary mechanism by which disodium sulfosuccinates stabilize emulsions is through their strong adsorption at the oil-water interface. This creates a protective film around the dispersed droplets, preventing them from coalescing. Dioctyl sodium sulfosuccinate (DSS), with its double-chain structure, has a high adsorption capacity at the oil-water interface. acs.orgnih.gov
Role in Nanoemulsion and Miniemulsion Systems
The excellent emulsifying properties of disodium sulfosuccinates extend to the formation of nanoemulsions and miniemulsions, which are systems with very small droplet sizes (typically below 500 nm). These surfactants are frequently used in emulsion polymerization to control particle size and ensure latex stability. researchgate.netresearchgate.net
In emulsion polymerization, sulfosuccinates are valued for their ability to produce medium-sized particles and act as viscosity depressants. researchgate.net For example, sodium bis(2-ethylhexyl) sulfosuccinate has been used to emulsify water within a styrene (B11656)/polystyrene mixture, which is then polymerized to create expandable polystyrene beads containing tiny water droplets. researchgate.net The efficiency of the sulfosuccinate in creating and stabilizing this initial water-in-oil emulsion is critical to the final properties of the polymer beads. researchgate.net The choice of sulfosuccinate and its concentration directly influences the particle size of the resulting polymer latex. researchgate.net
Foam Formation and Stability Mechanisms Associated with this compound
Disodium sulfosuccinates are recognized for their excellent foaming properties, generating rich, dense, and stable foam. atamanchemicals.comnuph.edu.uaspecialchem.com This makes them a popular choice in a wide range of products where foam is a desired attribute. atamanchemicals.comfartaklotus.com The foam produced by surfactants like disodium lauryl sulfosuccinate is described as fine, creamy, and stable. atamanchemicals.comspecialchem.com
The mechanism of foam stability involves the ability of the surfactant to form a resilient film at the air-water interface of the bubbles, which resists rupture. Disodium sulfosuccinates lower the surface tension of water effectively, which facilitates foam formation. They also contribute to the stability of the lamellae (the thin liquid films between bubbles) through surface elasticity and by reducing the rate of liquid drainage from the foam structure.
The performance of disodium lauryl sulfosuccinate in generating foam has been quantified using methods like the Ross-Miles test. In one study comparing shampoo formulations, a blend containing disodium lauryl sulfosuccinate produced an initial foam height of 190 mm, which remained high at 160 mm after 5 minutes, demonstrating the desirable foam-building characteristics and stability it imparts. google.com
Table 2: Ross-Miles Foam Height for a Formulation Containing Disodium Lauryl Sulfosuccinate
| Time | Foam Height (mm) | Source |
|---|---|---|
| Immediate | 190 | google.com |
| 1 Minute | 165 | google.com |
Intermolecular Interactions of this compound in Mixed Surfactant and Polymer Systems
Disodium sulfosuccinates are highly compatible with other types of surfactants, including anionic, nonionic, and amphoteric surfactants, and are often used in mixed systems to achieve synergistic effects. atamanchemicals.comspecialchem.comatamankimya.com A key benefit of incorporating disodium sulfosuccinates into formulations is their ability to reduce the irritation potential of other, more aggressive anionic surfactants like sodium lauryl sulfate (B86663) (SLS). atamanchemicals.comnuph.edu.uaatamankimya.com This suggests a favorable interaction at the molecular level, where the bulky and milder sulfosuccinate molecules may shield or modify the aggregation behavior of the harsher surfactant.
Disodium sulfosuccinates are also used in conjunction with polymers. In emulsion polymerization, they are used as the primary emulsifier to stabilize monomer droplets and the resulting polymer particles. researchgate.net They can be used in combination with other surfactants, such as sodium lauryl sulfate or sodium dodecylbenzene (B1670861) sulfonate, to produce specific polymer properties, like in plastisol PVC. researchgate.net
Advanced Analytical and Characterization Methodologies for Disodium Sulfosuccinate
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for probing the molecular structure and functional group composition of Disodium (B8443419) Sulfosuccinate (B1259242) and its derivatives. These techniques provide detailed information on atomic connectivity, molecular conformation, and the chemical environment of constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Disodium Sulfosuccinate. hyphadiscovery.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. hyphadiscovery.com
For a complete structural assignment, a suite of NMR experiments is typically employed. One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR provide foundational data on the number and types of proton and carbon environments, respectively. guidechem.comchemicalbook.com Two-dimensional (2D) NMR experiments are then used to establish the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. hyphadiscovery.comcore.ac.uk For establishing longer-range connectivity through two or three bonds, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. hyphadiscovery.com Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions, offering insights into the molecule's three-dimensional conformation. hyphadiscovery.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Disodium Dialkyl Sulfosuccinate Structure This table presents generalized, predicted chemical shift ranges. Actual values can vary based on the specific alkyl chains and solvent conditions.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (alkyl chain end) | 0.8 - 1.0 | 13 - 15 |
| CH₂ (alkyl chain) | 1.2 - 1.6 | 22 - 32 |
| CH₂-O (next to ester oxygen) | 4.0 - 4.3 | 65 - 70 |
| CH-SO₃ | 3.8 - 4.1 | 60 - 65 |
| CH₂-COO | 2.8 - 3.2 | 35 - 40 |
| C=O (ester carbonyl) | - | 170 - 175 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound. rsc.orgcolumbia.edu Both methods probe the vibrational modes of molecules, but they operate on different principles; IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. columbia.educrimsonpublishers.com
These techniques are particularly effective for identifying the key functional moieties in sulfosuccinates. The spectral features of the carbonyl (C=O) and sulfonate (SO₃⁻) stretching modes are direct indicators of the interactions between these polar groups and the sodium (Na⁺) counterion, as well as the degree of hydration. rsc.org
Infrared (IR) Spectroscopy : IR spectra of this compound show strong absorption bands characteristic of its functional groups. The C=O stretch of the ester groups and the asymmetric and symmetric stretches of the sulfonate group are particularly prominent. rsc.orgresearchgate.net
Raman Spectroscopy : Raman spectroscopy is well-suited for studying these compounds in aqueous environments due to the weak Raman scattering of water. columbia.edu It provides valuable information on the symmetric vibrations of the sulfonate group and the carbon backbone, complementing the data obtained from IR spectroscopy. rsc.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H (alkyl) | Stretching | 2850 - 3000 | IR, Raman |
| C=O (ester) | Stretching | 1730 - 1750 | IR, Raman |
| S=O (sulfonate) | Asymmetric Stretch | 1200 - 1260 | IR |
| S=O (sulfonate) | Symmetric Stretch | 1050 - 1080 | IR, Raman |
| C-O (ester) | Stretching | 1150 - 1250 | IR |
Mass Spectrometry (MS) for Molecular Weight and Purity Profiling
Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is primarily used to confirm the molecular weight of the compound and to assess its purity by identifying and quantifying impurities. researchgate.net
High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (ToF) analyzers, provides highly accurate mass measurements. semanticscholar.org This precision allows for the determination of the elemental formula of the parent molecule and any detected by-products or contaminants. Coupling MS with a chromatographic separation technique (LC-MS) is especially powerful for purity profiling, as it allows for the separation of components in a mixture before their detection by the mass spectrometer. semanticscholar.org This approach can identify isomeric by-products, residual starting materials, or degradation products. semanticscholar.org For instance, the monoisotopic mass of a compound like Disodium Laureth Sulfosuccinate (C₁₆H₂₈Na₂O₇S) is precisely determined as 410.135113 Da, a value readily verifiable by HRMS. chemspider.com
Chromatographic Separation Techniques for Purity and Component Analysis
Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. For this compound, liquid chromatography is the predominant approach for assessing purity and analyzing related substances.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfosuccinate surfactants. researchgate.netresearchgate.net Method development involves optimizing several parameters to achieve efficient separation of the main compound from any impurities.
Key aspects of HPLC method development include:
Stationary Phase Selection : Reversed-phase columns, such as C18 or those specifically designed for surfactants (e.g., Acclaim C18 Surfactant), are commonly employed. researchgate.netresearchgate.net The choice of stationary phase affects the retention and elution order of the analytes. researchgate.net
Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The gradient or isocratic elution profile is optimized to achieve the desired separation.
Detection : Since many sulfosuccinates lack a strong UV chromophore, detection can be challenging. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often used. researchgate.net Alternatively, conductimetric detection can be employed. researchgate.net In some cases, pre-column derivatization with a UV-active agent can be performed to enable UV detection. nih.govnih.gov
Table 3: Example HPLC Method Parameters for Sulfosuccinate Analysis Based on published methods for related compounds. researchgate.netresearchgate.net
| Parameter | Condition |
| Column | Acclaim C18 Surfactant (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 50% Acetonitrile / 50% 0.1 M Ammonium Acetate in water |
| Flow Rate | 1.0 mL/min |
| Detector | Conductimetric or Evaporative Light Scattering (ELSD) |
| Injection Volume | 25 µL |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis
For the detection and quantification of trace-level impurities or for the analysis of this compound in complex matrices, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the method of choice. researchgate.netmdpi.com UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com
The coupling of UPLC with a mass spectrometer provides exceptional selectivity and sensitivity. The mass detector can selectively monitor for the m/z of known impurities or perform full scans to identify unknown compounds. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation of trace components by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com UPLC-MS methods are rigorously validated to establish parameters such as limits of detection (LOD), limits of quantification (LOQ), linearity, precision, and accuracy, ensuring reliable trace analysis. researchgate.net
Light and X-ray Scattering Techniques for Colloidal Systems
Light and X-ray scattering methods are powerful, non-invasive tools for determining the structure and size of aggregates formed by surfactants in solution, such as micelles and vesicles. These techniques operate on the principle of measuring the intensity of scattered radiation as a function of the scattering angle, which is inversely related to the size of the scattering object.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size distribution of sub-micron particles and molecules in a liquid medium. mdpi.comusp.org The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation.
In the study of disodium lauryl sulfosuccinate (diSLSS), DLS measurements have been instrumental in identifying the formation and size of aggregates in aqueous solutions. Research has shown that diSLSS forms aggregates of approximately 160 nm in diameter. researchgate.net Furthermore, DLS has been used to monitor changes in the zeta potential of these aggregates with varying surfactant concentrations. researchgate.net
Table 1: DLS Analysis of Disodium Lauryl Sulfosuccinate (diSLSS) Aggregates in Aqueous Solution
| Parameter | Value | Concentration Range (mmol L⁻¹) | Source |
|---|---|---|---|
| Aggregate Size (Diameter) | ca. 160 nm | 0.1–15 | researchgate.net |
| Zeta Potential | -80 mV to -55 mV | 0.1–15 | researchgate.net |
Both Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are essential techniques for probing the nanoscale structure of colloidal systems, providing information on the shape, size, and internal arrangement of micelles and vesicles. researchgate.netnih.gov
Table 2: SAXS Structural Analysis of Disodium Lauryl Sulfosuccinate (diSLSS) Vesicles
| Parameter | Value | Concentration (mmol L⁻¹) | Structural Implication | Source |
|---|---|---|---|---|
| Interlayer Distance (with water layer) | 3 nm | 15 | Suggests an alternate layer membrane structure, as the molecular length is ~2.2 nm. | researchgate.net |
SANS is a complementary technique that measures the scattering of neutrons from atomic nuclei. epj-conferences.org A key advantage of SANS is its ability to utilize isotopic substitution, particularly replacing hydrogen with deuterium, to alter the scattering contrast within a sample. berstructuralbioportal.orgmdpi.com This "contrast variation" method allows researchers to selectively highlight or mask different components of a complex, such as the core or shell of a micelle, or specific molecules within a vesicle bilayer. berstructuralbioportal.org This makes SANS exceptionally powerful for studying the detailed structure and interactions within multicomponent surfactant systems. nih.govqusome.com While SAXS is sensitive to electron density, SANS is sensitive to the neutron scattering length density, providing a different and often more detailed perspective on the system's structure. researchgate.net
Tensiometry and Rheological Characterization of this compound Solutions
Tensiometry and rheology are fundamental to understanding the interfacial activity and flow behavior of surfactant solutions, which are critical for their function as detergents, emulsifiers, and foaming agents.
Tensiometry involves the measurement of surface tension or interfacial tension. For surfactants, a key parameter derived from tensiometry is the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to self-assemble into micelles. This is typically identified by an inflection point in the plot of surface tension versus the logarithm of surfactant concentration. However, for some sulfosuccinates like disodium lauryl sulfosuccinate (diSLSS), a distinct inflection point indicating a CMC is not always observed, even as the surfactant effectively reduces the surface tension of water to low values. researchgate.net For instance, diSLSS has been shown to reduce the surface tension of water to 26 mN m⁻¹. researchgate.net Dynamic surface tension measurements, which assess how quickly a surfactant can adsorb to a newly created interface, are also crucial for applications involving dynamic processes like foaming or emulsification.
Rheological characterization measures the deformation and flow of a material in response to an applied stress. For surfactant solutions, this includes measuring the bulk viscosity as a function of shear rate and concentration. More advanced interfacial rheology techniques probe the viscoelastic properties of the surfactant layer adsorbed at an interface (e.g., air-water or oil-water). mdpi.com These techniques, such as oscillating pendant drop or spinning drop methods, apply a sinusoidal deformation to the interface and measure the resulting stress. mdpi.com This allows for the determination of the interfacial dilational or shear modulus, which quantifies the interface's resistance to expansion/compression or shear deformation, respectively. These properties are critical for the stability of foams and emulsions, as a higher interfacial modulus often corresponds to a more robust and stable system. mdpi.com
Table 3: Surface Activity of Disodium Lauryl Sulfosuccinate (diSLSS)
| Property | Value | Comment | Source |
|---|---|---|---|
| Surface Tension of Water Reduction | Reduced to 26 mN m⁻¹ | - | researchgate.net |
| Critical Micelle Concentration (CMC) | Not Observed | No inflection point in the surface-tension curve was found. | researchgate.net |
Computational and Theoretical Studies of Disodium Sulfosuccinate
Molecular Dynamics (MD) Simulations of Disodium (B8443419) Sulfosuccinate (B1259242) Aggregation and Interfacial Behavior
Molecular dynamics (MD) simulations have been instrumental in elucidating the aggregation mechanisms and interfacial properties of sulfosuccinate surfactants. These simulations model the interactions between individual atoms and molecules over time, providing a dynamic picture of self-assembly and behavior at interfaces.
Studies on analogous compounds such as dioctyl sodium sulfosuccinate (AOT) have revealed detailed mechanisms of aggregation. For instance, MD simulations have shown that in apolar media, AOT molecules can spontaneously form reverse micelle-like aggregates. These structures are characterized by a core composed of the hydrophilic headgroups and sodium counterions, with the hydrophobic tails extending into the surrounding nonpolar solvent. The simulations indicate that these aggregates are not perfectly spherical but rather adopt an elongated and somewhat flat ellipsoidal shape.
At the oil-water interface, MD simulations have been employed to understand the arrangement and orientation of sulfosuccinate surfactants. These studies demonstrate that the amphiphilic nature of the molecules drives them to the interface, where the hydrophilic head orients towards the aqueous phase and the hydrophobic tails penetrate the oil phase. This arrangement is crucial for the reduction of interfacial tension. Simulations can quantify parameters such as the tilt angle of the surfactant tails and the density distribution of different molecular components across the interface, providing a detailed picture of the interfacial layer. For instance, simulations of sodium dialkyl sulfosuccinate mixed with other surfactants have shown how the molecule can adjust its conformation to form tighter interfacial films, leading to a synergistic reduction in interfacial tension. lammps.org
Furthermore, MD simulations have been used to investigate the formation of more complex structures like vesicles. For disodium lauryl sulfosuccinate, it has been observed that this single-chain surfactant can form vesicles in aqueous solutions, a behavior that is relatively uncommon for such molecules. researchgate.net Simulations can help to understand the molecular packing and electrostatic interactions that favor the formation of these bilayer structures.
Table 1: Key Findings from MD Simulations of Sulfosuccinate Surfactants
| Simulated System | Key Findings | Reference |
| Dioctyl sodium sulfosuccinate (AOT) in vacuo | Formation of reverse micelle-like aggregates with a compact core of polar heads and counterions. Aggregates are elongated and ellipsoidal. | unibs.it |
| Sodium dialkyl sulfosuccinate at oil-water interface | Surfactant molecules orient at the interface, with hydrophobic tails extending into the oil phase. Can adjust conformation in mixed systems to enhance interfacial film packing. | lammps.org |
| Disodium lauryl sulfosuccinate in aqueous solution | Formation of vesicles, which is atypical for single-chain surfactants. Strong electrostatic repulsion between headgroups influences the structure. | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for understanding the reactivity and interaction energies of molecules at a fundamental level. While specific DFT studies on disodium sulfosuccinate are not widely available in the public domain, research on closely related compounds like disodium lauryl glucoside sulfosuccinate provides insights into the potential applications of this methodology.
For instance, DFT calculations have been used to study the interaction intensity between a disodium lauryl glucoside sulfosuccinate and metal hydroxides. researchgate.net These calculations can determine the optimal geometries of interacting species and the corresponding binding energies, which is crucial for applications such as mineral flotation and impurity removal in hydrometallurgical processes. researchgate.net By calculating the electronic properties, such as charge distribution and molecular orbitals, DFT can help to identify the active sites of the surfactant molecule and predict its interaction with various substrates.
In the context of this compound, DFT could be employed to:
Analyze the electronic structure: Determine the charge distribution on the sulfonate and carboxylate groups, which is critical for understanding their interactions with counterions and polar solvents.
Investigate reaction energetics: Calculate the energy changes associated with reactions such as esterification and sulfonation, which are involved in the synthesis of this compound. specialchem.comatamanchemicals.com This can provide insights into reaction mechanisms and help optimize synthesis conditions.
Model intermolecular interactions: Quantify the strength of interactions between this compound molecules and with other components in a formulation, such as water, oils, and co-surfactants. This information is valuable for understanding micellization and interfacial phenomena at an electronic level.
Table 2: Potential Applications of DFT in the Study of this compound
| Application Area | Information Obtainable | Relevance |
| Electronic Structure Analysis | Charge distribution, molecular orbital energies, electrostatic potential maps. | Understanding intermolecular forces, solvation, and interaction with surfaces. |
| Reaction Mechanism Studies | Transition state energies, reaction pathways, activation barriers. | Optimizing synthesis routes and understanding chemical stability. |
| Intermolecular Interactions | Binding energies, interaction geometries with other molecules (e.g., water, metal ions). | Predicting aggregation behavior and performance in various applications. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Surfactant Performance Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the molecular structure of a compound with its macroscopic properties. For surfactants, QSPR models are developed to predict key performance indicators such as the critical micelle concentration (CMC), surface tension at the CMC (γcmc), and the hydrophilic-lipophilic balance (HLB).
The development of a QSPR model involves several steps:
Data Collection: A dataset of surfactants with known properties is compiled.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical structure of each surfactant. These descriptors can be topological, geometrical, quantum-chemical, or constitutional.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical relationship between the molecular descriptors and the property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For anionic surfactants like this compound, QSPR studies have shown that descriptors related to topology, solvation, and charge play a significant role in determining their properties. mdpi.com For example, the CMC of anionic surfactants has been successfully correlated with descriptors such as the Kier & Hall index (a topological descriptor), total energy of the molecule, and dipole moment. mdpi.com
Table 3: Common Molecular Descriptors Used in QSPR Models for Surfactants
| Descriptor Type | Examples | Information Encoded |
| Topological | Kier & Hall index, Wiener index | Molecular branching and connectivity. |
| Constitutional | Molecular weight, number of specific atoms (e.g., oxygen, nitrogen) | Basic molecular composition. |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, heat of formation | Electronic structure and reactivity. |
| Solvational | Polarizability, solvent accessible surface area | Interaction with the solvent. |
Coarse-Grained Simulations for Mesoscale Phenomena
While all-atom MD simulations provide detailed molecular insights, they are computationally expensive and often limited to relatively small systems and short timescales. To study larger-scale phenomena, such as the formation of complex micellar structures, vesicle fusion, or the interaction of surfactants with large surfaces, coarse-grained (CG) simulations are employed.
In a CG model, groups of atoms are represented as single "beads" or "superatoms". This reduction in the number of particles allows for simulations of larger systems over longer timescales. The interactions between these beads are parameterized to reproduce certain macroscopic properties of the real system, such as density, surface tension, or the partitioning of molecules between different phases.
Coarse-grained simulations have been successfully applied to study the self-assembly of sulfosuccinate surfactants like AOT. lammps.orgnih.gov These simulations can capture the formation of various aggregate morphologies, including spherical and cylindrical micelles, bilayers, and vesicles, depending on the surfactant concentration and solvent conditions. nih.gov For example, dissipative particle dynamics (DPD), a type of coarse-grained simulation, has been used to model the self-assembly of AOT in different solvents, predicting the formation of reverse micelles in hydrophobic solvents and lamellar structures in water. lammps.org
The development of a CG model involves a systematic process of mapping the atomistic representation to a simpler one and then parameterizing the interactions. This can be done by matching structural properties (like radial distribution functions) or thermodynamic properties (like free energies of transfer) between the all-atom and CG models. The resulting CG model can then be used to explore mesoscale phenomena that are inaccessible to fully atomistic simulations.
Table 4: Comparison of All-Atom and Coarse-Grained Simulation Methods
| Feature | All-Atom (AA) MD | Coarse-Grained (CG) Simulation |
| Level of Detail | High (explicit atoms) | Low (groups of atoms as beads) |
| System Size | Typically smaller (up to millions of atoms) | Larger (can simulate complex fluids and large assemblies) |
| Timescale | Shorter (nanoseconds to microseconds) | Longer (microseconds to milliseconds and beyond) |
| Computational Cost | High | Relatively low |
| Typical Applications | Detailed mechanism of aggregation, interfacial orientation, solvation. | Mesophase formation, vesicle dynamics, interaction with polymers and nanoparticles. |
Environmental Fate and Degradation Mechanisms of Disodium Sulfosuccinate
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of sulfosuccinate (B1259242) surfactants from the environment. The rate and extent of this process are highly dependent on the molecular structure of the specific sulfosuccinate compound and the prevailing environmental conditions, such as the presence or absence of oxygen.
Under aerobic conditions (in the presence of oxygen), disodium (B8443419) sulfosuccinate and its ester derivatives are generally considered to be biodegradable. The degradation process is initiated by microbial enzymes that target the ester bonds and the carbon-sulfur (C-S) bond of the sulfonate group.
The primary biodegradation of alkyl sulfosuccinate esters, which results in the loss of their surface-active properties, is typically initiated by the enzymatic hydrolysis of the ester linkages. This cleavage is carried out by esterase enzymes, yielding the corresponding alcohol(s) and a sulfosuccinate salt. The released alcohol and sulfosuccinate are then available for further microbial degradation.
Research on the biodegradation of the core sulfosuccinate molecule has identified a specific aerobic pathway. A bacterial strain, Pseudomonas sp. BS1, isolated from activated sewage sludge, has demonstrated the ability to use sulfosuccinate as its sole source of carbon and energy. nih.gov The proposed mechanism involves a direct oxidative desulfonation, where the sulfosuccinate is converted into sulfite (B76179) (SO₃²⁻) and oxaloacetate. nih.gov The sulfite is subsequently oxidized to sulfate (B86663) (SO₄²⁻), and the oxaloacetate, a common metabolic intermediate, enters the citric acid cycle to be fully mineralized to carbon dioxide and water. nih.gov
Identified Aerobic Degradation Metabolites:
Alcohols (from ester hydrolysis): The specific alcohol depends on the parent ester (e.g., 2-ethylhexanol from dioctyl sulfosuccinate).
Sulfosuccinate: Intermediate from the initial ester hydrolysis.
Oxaloacetate: A key metabolite formed from the cleavage of the sulfosuccinate molecule. nih.gov
Sulfite (SO₃²⁻): Released during the desulfonation process. nih.gov
Sulfate (SO₄²⁻): The final oxidized form of the sulfur atom. nih.gov
The rate of primary aerobic biodegradation is influenced by the structure of the alkyl chain. Studies on a series of sodium alkyl sulfosuccinates using mixed bacterial cultures from soil have shown that the degradation rate, following first-order reaction kinetics, varies with the length of the linear alkyl chain. nih.gov
Table 1: Primary Aerobic Biodegradation Rates for Linear Alkyl Sulfosuccinates Data derived from studies on mixed bacterial cultures. nih.gov
| Alkyl Chain Length | Relative Biodegradation Rate Constant |
| C4 (Butyl) | Ascending |
| C5 (Pentyl) | Ascending |
| C6 (Hexyl) | Peak Rate |
| C8 (Octyl) | Descending |
| C13 (Tridecyl) | Significantly Lower Rate |
This table illustrates the dependency of the primary biodegradation rate on the chemical structure, with the C6 linear ester showing the fastest degradation under the tested conditions.
Furthermore, branching in the alkyl chain can affect the rate of degradation. While terminal branching was found to not significantly affect the primary biodegradation rate, the substitution of a linear alkyl group with a cyclic one (e.g., cyclohexyl for n-hexyl) resulted in a fourfold decrease in the degradation rate. nih.gov
In anaerobic environments (lacking oxygen), such as in deeper layers of sediment, flooded soils, and anaerobic sludge digesters, the degradation of sulfosuccinates is more complex and highly structure-dependent. The initial step of biodegradation is believed to be the hydrolysis of the ester bonds, a process that does not require molecular oxygen. usgs.gov
However, the subsequent fate of the sulfosuccinate moiety is less certain and appears to be a limiting factor. Research indicates a significant difference in the anaerobic biodegradability based on the molecular structure:
Linear Alkyl Sulfosuccinates: These are reported to be ultimately biodegradable under anaerobic conditions. usgs.gov
Branched Alkyl Sulfosuccinates: The biodegradability is significantly lower, with one study noting a maximum degradation rate of only 50%. usgs.gov
Dialkyl Sulfosuccinates: These have been classified as not being biodegradable under anaerobic conditions in some assessments. usgs.govnih.gov
The recalcitrance of the sulfonate group under anaerobic conditions is a known challenge for many sulfonated surfactants. While specific mechanisms for sulfosuccinate are not fully elucidated, research on other sulfonates suggests that cleavage of the C-S bond without oxygen is a difficult biochemical step. nih.gov
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Beyond microbial action, sulfosuccinates can be broken down by non-biological, or abiotic, processes. The most relevant of these are hydrolysis and photolysis, particularly for compounds present in sunlit surface waters. The ester linkages in the disodium sulfosuccinate structure are the primary targets for these degradation mechanisms.
Hydrolysis: This is a chemical reaction with water that cleaves the ester bonds. The rate of hydrolysis is dependent on pH and temperature. Sulfosuccinate esters are known to be susceptible to hydrolysis under both acidic and basic conditions, breaking down into the parent alcohol and sulfosuccinic acid (or its salt). libretexts.org This process is generally slower than biodegradation but can be a significant fate process in environments where microbial activity is low.
Photolysis: This process involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from the sun. Research on dioctyl sulfosuccinate (DOSS) has shown that it undergoes photodegradation. The rate is significantly faster under a direct UV light source (half-life in hours) compared to simulated solar light (half-life in days), indicating that the UV portion of the solar spectrum is primarily responsible for the degradation. nih.govdaneshyari.com
A key degradation product common to both hydrolysis and photolysis of DOSS has been identified through liquid chromatography-tandem mass spectrometry (LC/MS-MS). This metabolite corresponds to the substitution of one of the octyl ester groups with a hydroxyl group, forming a monoester of hydroxylated sulfosuccinate. nih.govdaneshyari.com
Table 2: Photodegradation Half-Life of Dioctyl Sulfosuccinate (DOSS) under Various Light Conditions Data from a study on DOSS stability in aqueous solutions. nih.govdaneshyari.com
| Light Source | Wavelength | Half-Life |
| UV Lamp | 254 nm | Hours |
| UV Lamp | 350 nm | Days |
| Solar Simulator | Full Spectrum | Days |
This table highlights the role of UV radiation in the abiotic degradation of sulfosuccinate esters.
Sorption and Transport Behavior in Environmental Matrices
The movement and distribution of this compound in the environment are largely controlled by sorption—the process by which a chemical adheres to solid particles like soil, sediment, or sludge. As an anionic surfactant, the sorption behavior is influenced by the properties of the surfactant itself (e.g., the length and structure of the hydrophobic alkyl chain) and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, and pH).
The primary mechanism for the sorption of non-polar organic compounds to soil and sediment is partitioning into the soil's organic carbon. chemsafetypro.comecetoc.org Therefore, the mobility of sulfosuccinates is expected to be lower in environments rich in organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil; a high Koc value indicates a tendency to be strongly adsorbed and less mobile. chemsafetypro.com
For anionic surfactants like sulfosuccinates, interactions are complex. The hydrophobic alkyl chain tends to sorb to the hydrophobic surfaces of soil organic matter. At the same time, electrostatic repulsion can occur between the negatively charged sulfonate and carboxylate groups and the typically negatively charged surfaces of clay and organic matter, potentially reducing sorption. However, in the presence of divalent cations (like Ca²⁺ or Mg²⁺), which are common in soil and hard water, "cation bridging" can occur, where the cation links the negatively charged surfactant to the negatively charged soil particle, thereby increasing sorption.
High sorption to sludge in wastewater treatment plants is a significant removal pathway from the aqueous phase. If this sludge is then applied to land as a biosolid, the sorbed sulfosuccinates are introduced into the terrestrial environment, where they may undergo further degradation or be transported via runoff.
Research into Environmental Monitoring and Remediation Technologies for Sulfosuccinates
Effective management of any chemical in the environment requires robust methods for its detection and, if necessary, its removal.
Environmental Monitoring: Monitoring for anionic surfactants in water bodies has historically relied on non-specific methods like the Methylene Blue Active Substances (MBAS) assay. This spectrophotometric method detects a broad range of anionic surfactants and is not specific to sulfosuccinates. More advanced and specific analytical techniques are required for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC/MS/MS, has emerged as a powerful tool for the selective and sensitive determination of specific sulfosuccinates, such as DOSS, in complex environmental matrices like seawater. usgs.gov Fluorimetric methods, which measure the fluorescence of a complex formed between the surfactant and a dye, offer another sensitive option for quantifying anionic surfactants. lumexinstruments.com
Remediation Technologies: Research into remediation technologies has focused less on the removal of sulfosuccinates as primary contaminants and more on their use as agents in the remediation of other pollutants. Due to their ability to reduce interfacial tension and increase the solubility of hydrophobic compounds, sulfosuccinates are key components in a technology known as Surfactant-Enhanced Aquifer Remediation (SEAR) or soil washing. mdpi.comrsc.org
In these applications, a solution containing surfactants like this compound is injected into contaminated soil or groundwater. The surfactant helps to mobilize and solubilize trapped pollutants, such as petroleum hydrocarbons or chlorinated solvents, allowing them to be more easily extracted via pump-and-treat systems. mdpi.com The effectiveness of this technology relies on a careful balance; the surfactant must be effective at desorbing the contaminant but should not sorb too strongly to the soil itself, which would reduce its efficiency and leave residual surfactant in the environment. Therefore, understanding the fate and transport of the sulfosuccinate used in the remediation process itself is a critical aspect of the technology's environmental performance.
Applications of Disodium Sulfosuccinate in Advanced Materials and Processes: a Research Perspective
Role in Enhanced Oil Recovery (EOR) Research and Mechanisms
Disodium (B8443419) sulfosuccinate (B1259242) derivatives, particularly sodium bis(2-ethylhexyl) sulfosuccinate (AOT), have been investigated for their role in enhanced oil recovery (EOR). The primary mechanism involves the reduction of interfacial tension (IFT) between oil and water, and the alteration of rock wettability. In model systems using n-decane as the oil phase and calcium carbonate particles as the porous rock, the flooding with aqueous solutions of AOT has been studied in detail. researchgate.net
The effectiveness of the surfactant is concentration-dependent. Below the critical aggregation concentration (cac), the percentage of oil recovery is primarily determined by the oil-water-calcium carbonate contact angle. researchgate.net Above the cac, additional oil recovery mechanisms come into play, including solubilization and emulsification of the oil, facilitated by the low oil-water interfacial tension. researchgate.net Surfactant adsorption onto the calcium carbonate-water interface is a critical factor, as it can deplete the concentration of the surfactant in the aqueous phase. researchgate.net
The synergistic effects of combining surfactants like disodium sulfosuccinate with other chemical agents are also a subject of research. For instance, the combination of anionic surfactants with an alkali, such as sodium hydroxide, can lead to a further reduction in IFT. thepharmajournal.com The alkali can react with acidic components in the crude oil to generate in situ soaps, which are also surface-active. The presence of nanoparticles in surfactant solutions is another area of investigation, with studies suggesting that nanoparticles can help to reduce the fingering and channeling effect during flooding, thereby increasing the recovery factor. frontiersin.org
Table 1: Mechanisms of this compound Derivatives in EOR
| Mechanism | Description | Key Factors |
| Interfacial Tension (IFT) Reduction | Lowers the IFT between the oil and water phases, which helps to mobilize trapped oil. | Surfactant concentration, salinity, presence of co-surfactants or alkali. |
| Wettability Alteration | Changes the wettability of the reservoir rock from oil-wet to water-wet, which facilitates the displacement of oil by water. | Surfactant adsorption on the rock surface, rock mineralogy. |
| Emulsification | Forms emulsions of oil in water, which can then be more easily transported through the porous medium. | Surfactant concentration, shear rate. |
| Solubilization | Incorporates oil molecules into the surfactant micelles, increasing the apparent solubility of the oil in the aqueous phase. | Surfactant concentration above the critical micelle concentration. |
This compound as an Emulsifier in Emulsion Polymerization and Polymer Science
Disodium sulfosuccinates are utilized as anionic emulsifiers in emulsion polymerization for the synthesis of various polymers, including polystyrene and polyvinyl chloride (PVC). researchgate.net They are valued for their ability to create stable emulsions of monomers in water, leading to the formation of polymer latexes with controlled particle sizes. pcc.eu
In the emulsion polymerization of styrene (B11656), the choice of the this compound derivative can influence the final polymer morphology. For example, disodium cetyl polyoxyethylene (25) ether sulfosuccinate has been shown to be effective in the preparation of multihollow polymer spheres. acs.org The mechanism involves the incorporation of the surfactant inside the styrene droplets and subsequently within the polystyrene particles. acs.org The length of the polyoxyethylene (EO) group in the surfactant molecule plays a role in determining the affinity between the surfactant, monomer, and water, which in turn affects the final polymer structure. acs.org
Mono- and dialkyl sulfosuccinates are key anionic emulsifiers in the production of E-PVC, where they contribute to desirable wetting, emulsifying, dispersing, and foaming properties. researchgate.net Specifically, di-alkyl sulfosuccinates can act as viscosity depressants in emulsion PVC. researchgate.net The concentration and type of this compound can impact the particle nucleation and growth during polymerization, influencing the final particle size and number. tandfonline.com For instance, in the emulsion copolymerization of styrene and multifunctional monomers, the number of polymer particles has been observed to increase with the emulsifier concentration. tandfonline.com
Table 2: Influence of this compound Derivatives in Emulsion Polymerization
| Polymer System | Type of this compound | Observed Effect |
| Polystyrene | Disodium cetyl polyoxyethylene (25) ether sulfosuccinate | Formation of multihollow polymer spheres. acs.org |
| Polystyrene | Sodium bis(2-ethylhexyl)sulfosuccinate | Emulsification of water in a prepolymerized styrene/PS mixture for expandable polystyrene. researchgate.net |
| Polyvinyl Chloride (PVC) | Sodium di-isodecyl sulfosuccinate | Viscosity depressant, influences overall reaction rate and latex stability. researchgate.net |
| Styrene-acrylic, vinyl acetate, EVA | Monoester of ethoxylated (4EO) lauryl alcohol and sulfosuccinic acid, sodium salt | Provides electrostatic stabilization and small particle sizes. pcc.eu |
Use in Nanomaterial Synthesis and Stabilization
Disodium sulfosuccinates can act as stabilizing agents in the synthesis of nanomaterials, particularly drug nanocrystals. ulprospector.com The formation of stable nanocrystals requires the presence of a stabilizer to prevent aggregation. ulprospector.com Amphiphilic surfactants like disodium sulfosuccinates are suitable for this purpose as they can adsorb onto the surface of the nanocrystals, providing a protective layer. ulprospector.com This stabilization is crucial for maintaining the small particle size of the nanocrystals, which in turn can enhance the dissolution and bioavailability of poorly soluble drugs. ulprospector.com
The effectiveness of a stabilizer is related to its surface activity and its ability to reduce the surface tension at the solid-liquid interface. ulprospector.com Monoester types of sulfosuccinates have been noted for their potential to reduce the particle size of nanoparticles. nih.gov The choice of stabilizer can also influence the physical properties of the final formulation, such as viscosity. ulprospector.com
This compound as a Template or Structure-Directing Agent in Material Science
The self-assembly properties of certain this compound derivatives, such as dioctyl sodium sulfosuccinate (AOT), allow them to function as templates or structure-directing agents in materials science. In apolar solvents, AOT is known to form reverse micelles, which are nanosized aggregates of surfactant molecules with their polar headgroups oriented towards a central water core and their hydrophobic tails extending into the nonpolar solvent. nih.gov
These reverse micelles can serve as nanoreactors for the synthesis of nanoparticles with controlled size and morphology. The size of the water core, and thus the resulting nanoparticle, can be tuned by adjusting the water-to-surfactant molar ratio. nih.gov The self-assembly behavior of AOT is highly dependent on the polarity of the solvent environment. In hydrophobic solvents like dodecane, small reverse micellar aggregates are formed, while in a polar solvent like water, lamellar structures are observed. nih.gov This versatility in self-assembly makes disodium sulfosuccinates valuable tools for creating structured nanomaterials.
Application in Membrane Science and Separation Technologies Research
Currently, there is limited specific research available on the direct application of this compound in the fabrication or modification of membranes for separation technologies. While membrane science is a broad field encompassing various separation processes like microfiltration, ultrafiltration, and reverse osmosis, the role of this compound as a primary component or modifier of these membranes is not well-documented in the available literature. mdpi.commdpi.comnih.gov The focus of sustainable membrane development has been on exploring greener polymers and solvents for membrane fabrication. mdpi.com
General Formulation Science and Stability of Complex Chemical Systems
Disodium sulfosuccinates are widely used in formulation science, particularly in personal care and household products, due to their excellent surfactant properties and their ability to contribute to the stability of complex chemical systems. google.comspecialchem.com They act as primary or secondary surfactants in formulations such as shampoos, body washes, and cleansers, where they provide good foaming and thickening properties. google.comspecialchem.com
The physical form of some disodium sulfosuccinates, such as the thick paste of disodium lauryl sulfosuccinate at certain concentrations, can present challenges in formulation processing. specialchem.com Research has been conducted on creating pourable and pumpable blends of disodium lauryl sulfosuccinate to facilitate its incorporation into formulations, especially in cold processes. google.com
Research on this compound in Green Solvents and Reaction Media
The behavior of this compound derivatives has been investigated in green solvents, particularly in deep eutectic solvents (DESs). DESs are considered environmentally friendly alternatives to conventional organic solvents. acs.org Research on the aggregation behavior of the anionic surfactant sodium dioctyl sulfosuccinate (AOT) in DESs and their mixtures with water has shown that the self-assembly of the surfactant is influenced by the properties of the solvent, such as polarity and cohesiveness. acs.org
Studies using techniques like surface tension, conductivity, and fluorescence have been employed to understand the aggregation of AOT at the air-solution interface and in the bulk of the DES. acs.org The water content in DESs has been found to play a significant role in modifying the solvent's structural properties, which in turn affects the aggregation behavior of the surfactant. acs.org The interaction between the components of the DES can be weakened by the addition of water, yet the nanostructure of the DES can be substantially maintained up to a certain water content. acs.org
The study of surfactant behavior in green solvents like DESs and ionic liquids is an active area of research, with investigations into how the unique properties of these solvents affect micellization and other self-assembly phenomena. tandfonline.com
Disodium Sulfosuccinate Derivatives and Chemically Modified Sulfosuccinates: Academic Investigations
Synthesis and Characterization of Novel Disodium (B8443419) Sulfosuccinate (B1259242) Derivatives
Academic research has focused on the synthesis of novel disodium sulfosuccinate derivatives to enhance their properties and expand their applications. A common synthetic route involves a two-step process: esterification followed by sulfonation. For instance, disodium oleyl sulfosuccinate monoester has been synthesized by the esterification of oleyl alcohol, a renewable fatty alcohol, with maleic anhydride (B1165640). This is followed by the sulfonation of the resulting intermediate with sodium bisulfite and subsequent neutralization with sodium hydroxide. ripublication.com Similarly, docusate (B154912) analogues with various linear and branched alkyl residues have been synthesized to explore their potential as hydrophobic counterions. nih.gov
Another innovative approach involves the chemical modification of natural compounds like lutein (B1675518). A water-soluble derivative, the disulfosuccinate sodium salt of lutein, was prepared by first reacting lutein with maleic anhydride to form a dimaleic acid ester, followed by a sulfonation step. researchgate.net The synthesis of a mild surfactant, disodium lauryl glucoside sulfosuccinate, was achieved by reacting lauryl glucoside with maleic anhydride and then sulfonating the product with sodium sulfite (B76179). researchgate.net
The characterization of these newly synthesized derivatives is crucial to confirm their chemical structures. A suite of analytical and instrumental methods is typically employed. Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the synthesized molecules. ripublication.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure, unambiguously resolving the placement of atoms and functional groups. ripublication.comnih.gov The progress and completion of the synthesis reactions are often monitored by techniques such as Thin Layer Chromatography (TLC) and by measuring chemical values like Acid Value (AV) and Saponification Value (SV). ripublication.com
Structure-Property Relationships of Modified Disodium Sulfosuccinates
The chemical structure of this compound derivatives has a profound impact on their physicochemical properties and performance as surfactants. Key structural elements that are often modified include the length, branching, and number of the hydrophobic alkyl chains (tails), as well as the nature of the hydrophilic head group.
The composition and length of the fatty alcohol chain directly influence the surfactant's properties. ripublication.com For diester sulfosuccinates, modifying the alkyl residues can significantly alter their effectiveness. For example, in the pursuit of improved hydrophobic ion pairing, analogues of docusate were synthesized. It was found that derivatives with highly lipophilic alkyl tails, such as dioleyl sulfosuccinate and bis(isotridecyl) sulfosuccinate, provided a significant improvement in the hydrophobicity of complexes they formed with peptides and proteins compared to the original docusate. nih.govresearchgate.net Specifically, dioleyl sulfosuccinate showed up to an 8.3-fold higher partition coefficient, while bis(isotridecyl) sulfosuccinate resulted in up to a 44.0-fold higher solubility in 1-octanol. nih.gov
The number of alkyl chains also plays a critical role. A study comparing double-chain sulfosuccinates with triple-chain sulfocarballylates as charging agents in nonpolar solvents found that the triple-chain surfactants were more effective. nih.gov This enhanced performance was attributed to a larger number of inverse micelles formed by the triple-chain molecules. nih.gov The branching of the alkyl tails, however, was found to have no significant effect on the electrophoretic mobility in that specific application. nih.gov
These structure-property relationships are fundamental for tailoring sulfosuccinate surfactants for specific applications, from personal care products where mildness is key, to industrial uses like emulsion polymerization and enhanced oil recovery. researchgate.net
| Structural Modification | Observed Effect on Properties | Example Derivative(s) | Reference |
|---|---|---|---|
| Increased alkyl chain lipophilicity (e.g., oleyl, isotridecyl) | Significantly increases hydrophobicity, partition coefficient, and solubility in nonpolar solvents. | Dioleyl sulfosuccinate, Bis(isotridecyl) sulfosuccinate | nih.govresearchgate.net |
| Increase in number of alkyl chains (from two to three) | Increases effectiveness as a charging agent in nonpolar media; attributed to a greater number of inverse micelles. | Sodium trioctylsulfocarballylate (vs. Sodium dioctylsulfosuccinate) | nih.gov |
| Introduction of a glucoside group | Improves water solubility compared to the parent alkyl glucoside. | Disodium lauryl glucoside sulfosuccinate | researchgate.net |
| Varying polyoxyethylene (EO) chain length | Affects adsorption properties and aggregation behavior. | Oleyl-based sulfosuccinates (MS-OEn, where n = 3, 5, 7) | researchgate.net |
Development of Bio-based and Biodegradable Sulfosuccinate Analogues
In response to growing environmental concerns and the demand for sustainable chemical products, significant academic research has been directed toward the development of sulfosuccinates derived from renewable resources. ripublication.commdpi.com These bio-based analogues aim to reduce reliance on petrochemical feedstocks and enhance biodegradability. mdpi.com
A primary strategy involves utilizing oleochemicals, which are derived from vegetable and animal oils and fats. ripublication.com Fatty alcohols, in particular, serve as a key renewable building block. For example, a this compound monoester surfactant has been successfully synthesized from oleyl alcohol, which is sourced from natural fats and oils. ripublication.com This approach not only utilizes a renewable feedstock but also results in a surfactant with desirable properties such as high yield without the need for a catalyst, good surface activity, and antimicrobial characteristics. ripublication.com
Another avenue of research is the modification of other bio-derived molecules. Alkyl polyglucosides (APGs), which are synthesized from sugars and fatty alcohols, are known for their favorable environmental profile but can have limitations like poor water solubility. researchgate.net To overcome this, researchers have developed derivatives such as disodium lauryl glucoside sulfosuccinate. This modification introduces sulfosuccinate groups onto the APG backbone, significantly improving water solubility and foaming ability while maintaining the bio-based character of the molecule. researchgate.net
Polymerizable Sulfosuccinate Monomers and Their Copolymerization Studies
Sulfosuccinates are widely investigated and utilized in the field of polymer chemistry, primarily as surfactants in emulsion polymerization. researchgate.netresearchgate.net Emulsion polymerization is a process where water-insoluble monomers are emulsified in water with a surfactant, and polymerization is initiated in the aqueous phase. Sulfosuccinates, such as sodium di-isodecyl sulfosuccinate and dioctyl sulfosuccinate, serve as effective anionic emulsifiers. researchgate.netresearchgate.net They facilitate the formation and stabilization of monomer droplets and polymer particles, influencing the final properties of the polymer latex. researchgate.netresearchgate.net For instance, dioctyl sulfosuccinate has been used in combination with other surfactants like sodium lauryl sulfate (B86663) to produce plastisol PVC with good transparency and low water sensitivity. researchgate.net
Beyond their role as stabilizers, research has explored the copolymerization of various functional monomers. While sulfosuccinates themselves are not typically the primary polymerizable monomer, their presence is crucial for the successful copolymerization of other monomers like styrene (B11656), methyl acrylate (B77674), and divinyl monomers. researchgate.netresearchgate.net In these systems, the sulfosuccinate surfactant influences the polymerization rate and the number and size of the polymer particles formed. researchgate.net
Studies have also delved into the copolymerization of hydrophilic and hydrophobic monomers to create materials with specific properties, such as thermoresponsive hydrogels. rsc.org The copolymerization of acrylic monomers with thiol functionalities, for example, proceeds through a mixed step-chain growth mechanism. nih.gov The inclusion of different functional groups within the acrylate monomers can alter their reactivity. nih.gov While these studies may not directly involve a polymerizable sulfosuccinate monomer, the principles of controlling copolymerization kinetics and monomer reactivity are central. The successful integration of different monomer types, often enabled by surfactant systems including sulfosuccinates, allows for the creation of copolymers with tailored block structures and functionalities. nih.gov
Future Directions and Emerging Research Avenues for Disodium Sulfosuccinate
Integration of Artificial Intelligence and Machine Learning in Surfactant Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new surfactant molecules, including novel variants of disodium (B8443419) sulfosuccinate (B1259242). By leveraging computational modeling and predictive algorithms, researchers can significantly accelerate the innovation process, reducing the time and costs associated with traditional laboratory-based experimentation.
One of the primary applications of AI in this field is the inverse design of molecules. This involves defining a set of desired properties and using generative AI models, often combined with reinforcement learning, to create novel molecular structures that meet these specifications. This data-driven approach allows for the exploration of a vast chemical space to identify promising new sulfosuccinate derivatives with enhanced efficiency, lower environmental impact, or specific functionalities for niche applications.
Table 1: Comparison of Surfactant Property Prediction Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Empirical Methods (e.g., Davies's method) | Based on assigning group numbers to different molecular fragments to calculate properties like HLB. | Simple to apply; requires minimal computational resources. | Often inaccurate for complex or novel surfactant structures; limited predictive power. |
| Quantitative Structure-Property Relationship (QSPR) | Statistical models that correlate molecular descriptors with experimental properties. | Better predictive accuracy than empirical methods for known classes of compounds. | Can be less accurate for molecules outside the training dataset; requires extensive experimental data for model building. |
| Machine Learning (e.g., Graph Neural Networks) | AI models that learn from large datasets to predict properties directly from the molecular graph structure. | High accuracy; enables end-to-end prediction without manual feature engineering; facilitates virtual screening and inverse design. | Requires large, high-quality datasets for training; model interpretability can be challenging. |
Research into Smart and Responsive Disodium Sulfosuccinate Systems
A significant frontier in surfactant research is the development of "smart" or "stimuli-responsive" systems that can alter their properties in response to external environmental triggers. These triggers can include changes in pH, temperature, light, or the presence of specific enzymes. Such systems offer a high degree of control over processes like emulsification, foaming, and payload delivery.
Research has demonstrated the pH-responsive nature of certain monoalkyl sulfosuccinates. These molecules contain both a carboxylic acid and a sulfonic acid group, leading to different ionization states depending on the surrounding pH. nih.gov This change in ionization alters the surfactant's HLB value, which in turn controls its emulsifying properties and water solubility. nih.gov For instance, at a weakly acidic pH, the surfactant exhibits high interfacial activity ideal for creating emulsions. nih.gov By shifting to a weakly alkaline pH, its water solubility increases, allowing it to be easily washed away. nih.gov This switchable behavior is highly desirable for applications in dispersion granulation and controlled release systems. nih.gov
Another area of investigation involves combining sulfosuccinates with other molecules to create multi-responsive systems. For example, colloidal dispersions stabilized with a combination of sodium dioctyl sulfosuccinate and a phospholipid have been shown to respond to thermal, ionic, and enzymatic stimuli. nih.gov These triggers can induce the migration of the stabilizing agents to different interfaces within a formulated film, allowing for the controlled modification of surface properties. nih.gov Furthermore, the broader field of smart materials is exploring ultrasound-responsive systems for applications like targeted drug delivery. mdpi.com Surfactant-stabilized microbubbles or nanocarriers can be designed to release their payload when subjected to ultrasonic waves, a principle that could be adapted for advanced formulations containing this compound. mdpi.comnih.gov
Table 2: Examples of Stimuli-Responsive Surfactant Systems
| Stimulus | Surfactant System Example | Mechanism of Action | Potential Application |
|---|---|---|---|
| pH | Monoalkyl sulfosuccinate | Change in the ionization state of carboxylic and sulfonic acid groups alters the surfactant's HLB value. nih.gov | Controlled emulsification/demulsification, advanced cleaning, drug delivery. nih.gov |
| Temperature / Ions / Enzymes | Sodium dioctyl sulfosuccinate combined with phospholipids | Triggers induce preferential movement of stabilizing molecules to film-air or film-substrate interfaces. nih.gov | Smart coatings, responsive films, controlled release from surfaces. nih.gov |
| Ultrasound | Surfactant-stabilized microbubbles/nanoparticles | Acoustic cavitation and thermal effects induced by ultrasound disrupt the carrier structure to release a payload. mdpi.com | Targeted drug delivery, enhanced penetration of active ingredients. nih.gov |
Sustainable Sourcing and Circular Economy Approaches for Sulfosuccinate Production
The chemical industry is undergoing a significant shift towards sustainability, driven by regulatory pressure and consumer demand for environmentally friendly products. This trend is heavily influencing the future of sulfosuccinate production, with a focus on sustainable sourcing of raw materials and the adoption of circular economy principles.
Traditionally, the hydrophobic component of this compound is derived from fatty alcohols which may come from petrochemical or plant-based sources. The future direction emphasizes a move away from fossil fuel-based feedstocks towards renewable, bio-based alternatives. Research is expanding into the use of plant-based oils and fatty acids to synthesize the surfactant, ensuring that the raw materials are sustainably sourced. This includes utilizing oils from non-food crops or waste streams to avoid competition with food production.
The circular economy concept aims to minimize waste and maximize resource utilization by keeping materials in use for as long as possible. For sulfosuccinate production, this involves several strategies:
Green Synthesis Methods: Developing manufacturing processes that reduce energy consumption, minimize waste generation, and utilize catalysts that are more environmentally benign.
Biodegradability: Designing novel sulfosuccinate variants that exhibit enhanced biodegradability, reducing their persistence and impact on aquatic ecosystems.
Waste Valorization: Exploring methods to convert byproducts from the production process or other industrial waste streams into valuable chemical intermediates for surfactant synthesis.
These approaches are part of a broader industry movement to create closed-loop systems where resources are continuously reused and recycled, contributing to a more sustainable and resilient manufacturing model.
Advanced In-Situ Characterization of Nanoscale Interactions Involving this compound
A fundamental understanding of how this compound molecules behave at the nanoscale is crucial for optimizing their performance and designing new applications. Emerging research is focused on using advanced, in-situ characterization techniques to observe and model the self-assembly and interfacial interactions of these surfactants in real-time and under relevant conditions.
Techniques such as dissipative particle dynamics (DPD) and atomistic molecular dynamics (MD) simulations are powerful tools for modeling surfactant behavior. These computational methods can predict how sulfosuccinate molecules will self-assemble in various solvents, forming structures like reverse micelles or lamellar phases depending on factors like solvent polarity. rsc.org For example, modeling studies on dioctyl sodium sulfosuccinate have provided detailed insights into its aggregation in both hydrophobic and aqueous environments, revealing how solvent properties control the final morphology of the aggregates. rsc.org
These simulation techniques allow researchers to visualize and analyze the complex interplay of intermolecular forces that govern surfactant performance. By understanding these nanoscale interactions, scientists can predict how changes in molecular architecture will affect properties such as emulsification efficiency, foaming stability, and detergency. This knowledge is invaluable for the rational design of next-generation sulfosuccinates with superior performance characteristics tailored for specific, demanding applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dioctyl sodium sulfosuccinate |
| Sodium dioctyl sulfosuccinate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
